1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione
Description
Historical Development of Thienopyrimidine Frameworks
Thienopyrimidine derivatives emerged as pharmacologically relevant scaffolds following the 1960s discovery of the Gewald reaction, which enabled efficient synthesis of 2-aminothiophene precursors. Early methodologies relied on linear syntheses using ketones or aldehydes, limiting structural diversity. A paradigm shift occurred with the introduction of silicon-directed cyclization strategies, as demonstrated in the synthesis of 5-iodothieno[2,3-d]pyrimidin-4-amine derivatives through ipso-iododesilylation of 2-(1-(trimethylsilyl)ethylidene)malononitrile intermediates. This innovation allowed parallel synthesis of permutation libraries with precise control over substitution patterns at the C5 position adjacent to the thiophene sulfur.
Therapeutic applications of thienopyrimidines expanded significantly with the identification of nitrogen-containing bisphosphonate (N-BP) analogs as human farnesyl pyrophosphate synthase (hFPPS) inhibitors. Subsequent structural modifications revealed that annulation with saturated carbocycles like cyclopentane enhances metabolic stability while maintaining target engagement, as evidenced in antitumor agents showing p38α MAP kinase inhibition.
Structural Significance of the Fused Heterocyclic System
The cyclopentathieno[2,3-d]pyrimidine core combines three distinct electronic environments:
- Thiophene : Provides π-excessive character for charge-transfer interactions
- Pyrimidine : Offers hydrogen-bonding capacity through N1 and N3 positions
- Cyclopentane : Imparts conformational restraint to reduce entropic penalties during target binding
X-ray crystallographic studies of analogous systems demonstrate that the thienopyrimidine moiety adopts a nearly planar configuration (dihedral angle <5° between thiophene and pyrimidine rings), facilitating intercalation with flat biological targets like kinase ATP pockets. The cyclopentane fusion introduces puckering that modulates solubility parameters while maintaining planarity in the pharmacophoric region.
Substitution patterns critically influence molecular topology. For instance, 2,5-dimethylbenzyl groups at N1 create a hydrophobic cap that enhances membrane permeability, while 4-ethylphenyl substituents at N3 extend into solvent-exposed regions of enzyme active sites. This spatial arrangement was optimized in p38α MAP kinase inhibitors showing IC~50~ values <0.3 μM through balanced partitioning between hydrophilic and lipophilic domains.
Pharmacophoric Importance of Pyrimidine-Fused Thiophene Systems
The thieno[2,3-d]pyrimidine system serves as a bioisostere for purine nucleobases, enabling competitive inhibition of ATP-dependent enzymes. Key pharmacophoric features include:
In antimalarial applications, derivatives bearing 4-(thiazol-2-ylthio) groups demonstrated submicromolar activity against Plasmodium falciparum by inhibiting hemoglobin-degrading proteases. The ethylphenyl substitution in the subject compound mirrors optimal substituents identified in structure-activity relationship (SAR) studies, where bulky aryl groups at N3 improved target residence times by 3-fold compared to alkyl analogs.
Position Nomenclature and Isomeric Forms
The IUPAC numbering system for cyclopentathieno[2,3-d]pyrimidine derivatives follows these conventions:
- Thiophene ring: Positions 2 and 3 correspond to the fused edge
- Pyrimidine ring: Numbered sequentially from N1 to N3
- Cyclopentane: Bridgehead carbons assigned positions 4a and 8a
Isomerism arises from:
- Ring junction stereochemistry : The cyclopentane fusion creates two possible configurations (cis/trans) at the bridgehead carbons
- Substituent regiochemistry : Methyl groups on the benzyl moiety can occupy ortho/meta/para positions relative to the N1 linkage
Critical synthetic challenges involve controlling the stereochemistry at the cyclopentane bridgehead. Recent advances employ chiral auxiliaries during the annulation step to achieve >95% enantiomeric excess for the (4aR,8aS) configuration prevalent in active kinase inhibitors. Regioselective substitution patterns are achieved through sequential cross-coupling reactions, as demonstrated in the synthesis of 5-iodo analogs where halogen placement directs subsequent functionalization.
The compound's structural complexity necessitates rigorous analytical characterization. ^1^H NMR spectra typically show distinct signals for:
- Cyclopentane CH~2~ protons (δ 2.15-2.85 ppm, multiplet)
- Thiophene-aromatic protons (δ 7.20-7.65 ppm, doublet of doublets)
- Pyrimidine NH (δ 10.1-10.3 ppm, broad singlet)
Properties
CAS No. |
866016-11-7 |
|---|---|
Molecular Formula |
C26H26N2O2S |
Molecular Weight |
430.57 |
IUPAC Name |
9-[(2,5-dimethylphenyl)methyl]-11-(4-ethylphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione |
InChI |
InChI=1S/C26H26N2O2S/c1-4-18-10-12-20(13-11-18)28-24(29)23-21-6-5-7-22(21)31-25(23)27(26(28)30)15-19-14-16(2)8-9-17(19)3/h8-14H,4-7,15H2,1-3H3 |
InChI Key |
NBWSGFYKVZDYDP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=C(C=CC(=C4)C)C)SC5=C3CCC5 |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Key analogs differ in aryl substituents, significantly altering physicochemical profiles:
*Calculated based on molecular formula (C₂₅H₂₅N₂O₂S).
†Inferred from analog data in .
‡Predicted density .
The target compound’s 2,5-dimethylbenzyl and 4-ethylphenyl groups increase steric bulk and hydrophobicity compared to smaller aryl substituents (e.g., 4-chlorophenyl in ). This likely reduces aqueous solubility (logSw ≈ -6.33) but enhances lipophilicity, favoring CNS penetration or intracellular target engagement . In contrast, the 2,4-dihydroxybenzene substituent in compound 4g improves solubility and hydrogen-bonding capacity, critical for tyrosinase inhibition .
Core Structure Modifications
Variations in the fused ring system impact biological activity:
- Cyclopenta vs. Tetrahydrobenzo Rings : The target’s cyclopenta ring (5-membered) reduces ring strain compared to the 6-membered tetrahydrobenzo ring in compound A4 . This may enhance metabolic stability by limiting oxidative degradation.
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for reproducibility?
The compound can be synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes under reflux in ethanol, followed by heterocyclization using glacial acetic acid and DMSO . Key parameters to optimize include:
- Solvent choice : Ethanol for initial azomethine formation, acetic acid for cyclization.
- Catalyst : DMSO enhances cyclization efficiency by stabilizing intermediates.
- Reaction time : 30–60 minutes for azomethine formation, 60 minutes for cyclization.
- Purification : Recrystallization from acetic acid yields high-purity products (>85% yield) .
Q. What spectroscopic methods are most effective for confirming the molecular structure of this compound?
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical:
- ¹H/¹³C NMR : Assign peaks for methylbenzyl (δ 2.3–2.5 ppm), ethylphenyl (δ 1.2–1.4 ppm), and cyclopenta-thieno-pyrimidine backbone protons .
- IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and aromatic C-H stretches at ~3050 cm⁻¹ .
- Mass spectrometry : Validate molecular weight (e.g., HRMS for exact mass matching).
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s mechanism of action as a tyrosinase inhibitor?
Molecular docking (e.g., AutoDock Vina) identifies binding interactions between the compound’s substituents and tyrosinase’s active site (e.g., copper ions, histidine residues). Key steps:
Ligand preparation : Optimize the compound’s 3D structure using tools like Open Babel.
Receptor grid generation : Define the tyrosinase binding pocket (PDB ID: 2Y9X).
Docking simulations : Prioritize substituent effects (e.g., 2,5-dimethylbenzyl enhances hydrophobic interactions) .
Validation : Compare docking scores (ΔG) with experimental IC₅₀ values for structure-activity relationship (SAR) analysis .
Q. How can researchers resolve discrepancies in synthetic yields or byproduct formation during heterocyclization?
Contradictions in yields (e.g., 70–90%) may arise from:
Q. What advanced analytical techniques are recommended for differentiating stereoisomers or tautomeric forms?
- X-ray crystallography : Resolve crystal packing and confirm substituent orientation.
- Dynamic NMR : Detect tautomerization (e.g., keto-enol shifts) in DMSO-d₆ at variable temperatures.
- HPLC-MS : Separate isomers using chiral columns (e.g., Chiralpak IA) with methanol/water gradients .
Methodological Challenges and Solutions
Q. How can computational models (e.g., DFT calculations) predict the compound’s electronic properties for SAR studies?
Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates:
Q. What strategies minimize cytotoxicity during in vitro pharmacological testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
